molecular formula C9H16O2 B105610 2,2,6,6-Tetramethyloxan-4-one CAS No. 1197-66-6

2,2,6,6-Tetramethyloxan-4-one

Cat. No.: B105610
CAS No.: 1197-66-6
M. Wt: 156.22 g/mol
InChI Key: NOGFHTGYPKWWRX-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyloxan-4-one is an organic compound with the molecular formula C9H16O2. It is a cyclic ketone with a six-membered ring structure, characterized by the presence of four methyl groups at the 2, 2, 6, and 6 positions. This compound is known for its stability and unique chemical properties, making it a valuable substance in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6,6-Tetramethyloxan-4-one can be synthesized through several methods. One common synthetic route involves the oxidation of 2,2,6,6-tetramethylpiperidine. This process typically uses oxidizing agents such as sodium hypochlorite (NaClO) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous-flow processes. These methods enhance the efficiency and yield of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations. For example, the use of a micro fixed-bed reactor packed with a platinum catalyst can significantly improve the reaction rate and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyloxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include sodium hypochlorite (NaClO) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,6,6-Tetramethyloxan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-tetramethyloxan-4-one involves its ability to participate in redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its molecular targets include various functional groups in organic molecules, allowing it to facilitate a wide range of chemical transformations. The pathways involved in its reactions often include the formation of intermediate radicals or ions, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound with a similar structure but different functional groups.

    2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidizing agent and radical scavenger.

    2,2,6,6-Tetramethyl-1,4-dioxopiperidinium: Another related compound with distinct redox properties

Uniqueness

2,2,6,6-Tetramethyloxan-4-one is unique due to its stability and versatility in chemical reactions. Its ability to undergo both oxidation and reduction reactions makes it a valuable reagent in organic synthesis. Additionally, its cyclic structure and multiple methyl groups provide steric hindrance, enhancing its stability and reactivity under various conditions.

Properties

IUPAC Name

2,2,6,6-tetramethyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-8(2)5-7(10)6-9(3,4)11-8/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGFHTGYPKWWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473994
Record name 2,2,6,6-Tetramethyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-66-6
Record name 2,2,6,6-Tetramethyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,6,6-tetramethyloxan-4-one
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